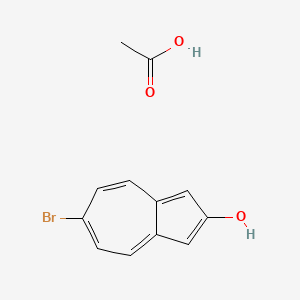
Acetic acid;6-bromoazulen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-bromoazulen-2-ol is a compound that combines the properties of acetic acid and 6-bromoazulen-2-ol. Acetic acid is a well-known organic acid with a pungent smell and is commonly used in various industrial and household applications. 6-bromoazulen-2-ol is a brominated derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the azulene ring . The subsequent introduction of the acetic acid group can be carried out through esterification or other suitable organic reactions.
Industrial Production Methods
Industrial production of acetic acid;6-bromoazulen-2-ol may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-bromoazulen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the brominated azulene structure.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;6-bromoazulen-2-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of acetic acid;6-bromoazulen-2-ol involves its interaction with specific molecular targets. The bromine atom and the azulene ring play crucial roles in its reactivity and interactions. The compound can participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household applications.
Azulene: A bicyclic aromatic hydrocarbon known for its deep blue color and unique chemical properties.
6-bromoazulene: A brominated derivative of azulene with distinct chemical reactivity.
Uniqueness
Acetic acid;6-bromoazulen-2-ol is unique due to the combination of the acetic acid moiety and the brominated azulene structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
139423-55-5 |
|---|---|
Molecular Formula |
C12H11BrO3 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
acetic acid;6-bromoazulen-2-ol |
InChI |
InChI=1S/C10H7BrO.C2H4O2/c11-9-3-1-7-5-10(12)6-8(7)2-4-9;1-2(3)4/h1-6,12H;1H3,(H,3,4) |
InChI Key |
JYIJYUXLKAVZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC2=CC(=CC2=CC=C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















